molecular formula C21H19F3N6O B2590798 (4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1021073-51-7

(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2590798
CAS No.: 1021073-51-7
M. Wt: 428.419
InChI Key: PYWABZLLCWKEJW-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a pyridin-4-ylamino group at position 6, linked via a piperazine moiety to a 3-(trifluoromethyl)phenyl methanone group. Its design integrates structural motifs associated with kinase inhibition and antiviral activity, particularly targeting enzymes like HIV integrase (IN) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridazine-piperazine scaffold may facilitate interactions with catalytic residues in enzymes.

Properties

IUPAC Name

[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N6O/c22-21(23,24)16-3-1-2-15(14-16)20(31)30-12-10-29(11-13-30)19-5-4-18(27-28-19)26-17-6-8-25-9-7-17/h1-9,14H,10-13H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWABZLLCWKEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a novel organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N6OC_{21}H_{22}N_{6}O with a molecular weight of approximately 390.4 g/mol. The structure features a piperazine ring, a pyridazinyl group, and a trifluoromethyl phenyl moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC21H22N6O
Molecular Weight390.4 g/mol
CAS Number1021214-26-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate the activity of specific enzymes and receptors, influencing several signaling pathways:

  • Inhibition of Kinases : The compound exhibits inhibitory activity against multiple kinases, which are critical for various cellular functions including proliferation and survival.
  • Receptor Interaction : It interacts with receptors involved in signaling pathways such as MAPK and AKT pathways, which are essential for cell growth and differentiation.

Anticancer Properties

Recent studies have suggested that this compound may possess anticancer properties. For instance, it has been evaluated for its ability to inhibit tumor cell proliferation in vitro:

  • Case Study 1 : A study demonstrated that the compound significantly reduced the viability of cancer cell lines at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating potent activity against specific cancer types .

Antifibrotic Effects

Research has also indicated potential antifibrotic effects:

  • Case Study 2 : In vivo studies showed that the compound effectively reduced fibrosis in models of pulmonary fibrosis, demonstrating lower toxicity compared to existing treatments like nintedanib .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics:

  • Absorption : Rapid absorption following oral administration.
  • Distribution : Wide distribution in tissues, with notable accumulation in liver and lungs.
  • Metabolism : Primarily metabolized by liver enzymes with moderate half-life.

Toxicity Profile

Toxicity studies indicate that the compound has a low toxicity profile, making it a promising candidate for further development:

  • Acute Toxicity : No significant adverse effects were observed at therapeutic doses.
  • Chronic Toxicity : Long-term studies are ongoing to evaluate potential cumulative effects.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds known for their biological activities:

Compound NameMechanism of ActionBiological Activity
Compound AKinase InhibitionAnticancer
Compound BReceptor ModulationAntifibrotic
Target CompoundKinase Inhibition & Receptor InteractionAnticancer & Antifibrotic

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piroxicam Analogs (HIV Integrase Inhibitors)

Compounds 13d , 13l , and 13m from share a piperazine-pyridazine scaffold modified for HIV IN inhibition. Key comparisons:

Parameter Target Compound Piroxicam Analogs (e.g., 13d)
Core Structure Pyridazine + piperazine + trifluoromethyl phenyl Piroxicam-derived pyridazine + piperazine
EC₅₀ (Anti-HIV) Not reported 20–25 µM
Selectivity Index (SI) Not reported >26
Binding Mode Inferred: Similar to raltegravir via docking Confirmed IN binding, analogous to raltegravir

The target compound’s trifluoromethyl group may improve binding affinity compared to the hydroxyl/isopropyl groups in piroxicam analogs. However, the absence of cytotoxicity data for the target compound limits direct efficacy comparisons .

Piperazine-Linked Methanones

and describe compounds with piperazine-carbonyl pharmacophores:

  • Compound in : Features a cyclopentane-linked piperazine, 6-methyl-4-(trifluoromethyl)pyridine, and isopropyl groups. Its synthesis uses sodium triacetoxyborohydride for reductive amination, a method applicable to the target compound’s piperazine-pyridazine linkage .
  • Compound w3 in : Contains a pyrimidine-triazole scaffold with a 4-methylpiperazine group. Unlike the target compound, its chloro and triazole substituents may enhance DNA interaction, relevant in kinase inhibition .

Structural Impact on Activity :

  • Trifluoromethyl Phenyl : Increases membrane permeability in both the target compound and ’s analog.
  • Pyridazine vs. Pyridine/Pyrimidine : Pyridazine’s electron-deficient nature may favor stronger hydrogen bonding in enzymatic pockets compared to pyridine-based analogs .
Anti-Estrogenic Triphenylethylene Derivatives

While structurally distinct (e.g., triphenylethylene in ), these compounds highlight the role of aromatic stacking and substituent flexibility. The target compound’s rigid pyridazine-piperazine scaffold may reduce off-target estrogenic effects compared to triphenylethylene’s planar structure .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:

Core Formation : Construct the pyridazine core via cyclization reactions using precursors like aminopyridines and diketones under reflux conditions (e.g., ethanol, 80°C) .

Piperazine Coupling : Attach the piperazine ring via nucleophilic substitution, often requiring catalysts like DIPEA (diisopropylethylamine) in anhydrous DMF .

Trifluoromethylphenyl Integration : Employ Suzuki-Miyaura cross-coupling or amide bond formation with (3-(trifluoromethyl)phenyl)boronic acid, using Pd(PPh₃)₄ as a catalyst .
Optimization : Control temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for boronic acid coupling) to enhance yields (>70%) and purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) to confirm proton environments and connectivity. For example, the trifluoromethyl group appears as a singlet at ~δ 120 ppm in ¹³C NMR .
  • X-ray Crystallography : Resolve crystal structures to validate piperazine-pyridazine dihedral angles (typically 45–60°) and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 472.18) .

Advanced: How can conflicting data on biological activity be resolved during target validation?

Methodological Answer:

  • Dose-Response Curves : Perform IC₅₀ assays across a wide concentration range (1 nM–100 µM) to identify non-linear effects .
  • Orthogonal Assays : Combine SPR (surface plasmon resonance) for binding affinity (KD) with cellular assays (e.g., luciferase reporter) to confirm target engagement .
  • Control Compounds : Use known inhibitors/agonists (e.g., staurosporine for kinase assays) to validate assay conditions and minimize false positives .

Advanced: What computational strategies predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases). Key parameters: grid size (20 ų), exhaustiveness = 32 .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen bond persistence (>50% simulation time) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the pyridazine ring) using MOE or Phase .

Basic: How can solubility and stability be improved for in vitro assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤0.1% v/v) for stock solutions. For aqueous buffers, add cyclodextrins (10–20 mM) to enhance solubility .
  • pH Adjustment : Test phosphate buffers (pH 6.5–7.4) to minimize precipitation. Avoid extreme pH (<5 or >8) due to piperazine ring sensitivity .
  • Light/Temperature : Store at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: What structure-activity relationship (SAR) strategies optimize potency?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the pyridazine (e.g., –Cl, –OCH₃) or piperazine (e.g., –CF₃, –CH₃) and test IC₅₀ shifts .
  • Bioisosteric Replacement : Replace the trifluoromethyl group with –CN or –SO₂CH₃ to balance lipophilicity (logP 2.5–3.5) .
  • Fragment Screening : Use X-ray co-crystals to identify critical binding motifs (e.g., pyridin-4-ylamino interactions with ATP pockets) .

Advanced: How to address discrepancies in enzymatic vs. cellular assay results?

Methodological Answer:

  • Membrane Permeability : Measure PAMPA permeability (e.g., Pe > 5 × 10⁻⁶ cm/s) to rule out poor cellular uptake .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that may influence cellular activity .
  • Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets .

Basic: What methods assess thermal stability and degradation pathways?

Methodological Answer:

  • DSC/TGA : Differential scanning calorimetry (DSC) reveals melting points (~180–200°C), while TGA detects decomposition above 250°C .
  • Forced Degradation : Expose to UV light (ICH Q1B), acidic/alkaline conditions (0.1M HCl/NaOH), and oxidants (H₂O₂) to identify degradation products via HPLC-UV/ELSD .

Advanced: How to resolve low yields during final purification steps?

Methodological Answer:

  • Chromatography Optimization : Use reverse-phase C18 columns (ACN/water gradient) or flash chromatography (silica gel, 5–10% MeOH/DCM) .
  • Crystallization Screening : Test solvent pairs (e.g., EtOAc/hexane) with slow cooling (1°C/min) to obtain high-purity crystals (>99%) .

Advanced: What in silico tools predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMET Predictor to estimate bioavailability (%F >30), CYP450 inhibition (CYP3A4 >50% at 10 µM), and hERG liability (IC₅₀ >10 µM) .
  • BBB Penetration : Apply BOILED-Egg model to assess logP (2.5–3.5) and PSA (<90 Ų) for CNS targeting .

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